7-Cyclobutyl-7-oxoheptanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclobutyl-7-oxoheptanoic acid typically involves the reaction of cyclobutyl ketone with a suitable heptanoic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs . This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Cyclobutyl-7-oxoheptanoic acid can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The cyclobutyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols . Substitution reactions can lead to a variety of substituted cyclobutyl derivatives .
Scientific Research Applications
7-Cyclobutyl-7-oxoheptanoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Cyclobutyl-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid functional groups can participate in various biochemical reactions, influencing enzyme activity and metabolic processes . The cyclobutyl group may also play a role in modulating the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl ketone: Shares the cyclobutyl group but lacks the heptanoic acid backbone.
Heptanoic acid: Shares the heptanoic acid backbone but lacks the cyclobutyl and ketone groups.
Cyclobutyl heptanoate: Similar structure but with an ester functional group instead of a ketone.
Uniqueness
7-Cyclobutyl-7-oxoheptanoic acid is unique due to the combination of the cyclobutyl group, ketone functional group, and heptanoic acid backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
7-cyclobutyl-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(9-5-4-6-9)7-2-1-3-8-11(13)14/h9H,1-8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEPRRMJQZGFFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645361 |
Source
|
Record name | 7-Cyclobutyl-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-83-1 |
Source
|
Record name | 7-Cyclobutyl-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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